N-(2,5-diethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
N-(2,5-Diethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring:
Properties
IUPAC Name |
N-(2,5-diethoxyphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2/c1-3-26-15-5-6-17(27-4-2)16(13-15)23-18(25)14-29-20-19(21-7-8-22-20)24-9-11-28-12-10-24/h5-8,13H,3-4,9-12,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVBLJGGDHURMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CSC2=NC=CN=C2N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-diethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 2,5-diethoxyphenyl intermediate: This can be achieved through the ethylation of a phenol derivative.
Synthesis of the pyrazine-thiomorpholine intermediate:
Coupling of intermediates: The final step involves coupling the 2,5-diethoxyphenyl intermediate with the pyrazine-thiomorpholine intermediate using appropriate reagents and conditions, such as a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-diethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted ethers with new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-diethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
BJ51494 (N-(4-Bromophenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide)
- Key Differences : The phenyl group in BJ51494 is substituted with a 4-bromo group versus the 2,5-diethoxy substituents in the target compound.
- Implications :
Compound 8u (N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide)
- Key Differences : Replaces the pyrazine ring with a 1,3,4-oxadiazole core and substitutes the thiomorpholin group with an indole-methyl moiety.
- Biological Activity : Exhibited α-glucosidase inhibition (IC₅₀ = 12.3 µM) , suggesting sulfanyl-linked acetamides may target metabolic enzymes. The target compound’s pyrazine-thiomorpholin system could modulate similar pathways.
Analogs with Varied Linkers and Substituents
Compound 18 (N-(3-(N-(3-((3,5-Dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Key Differences : Incorporates a nitro group and methylsulfonyl substituent.
Enzyme Inhibition
- LOX Inhibition : Compound 8t (IC₅₀ = 8.9 µM) and 8v (IC₅₀ = 10.2 µM) demonstrate that electron-withdrawing groups (e.g., chloro, nitro) enhance lipoxygenase inhibition. The target compound’s diethoxy groups may shift activity toward other targets like kinases or proteases.
- BChE Inhibition : Compound 8w (IC₅₀ = 14.1 µM) suggests that heteroaromatic cores (e.g., pyridinyl) improve cholinesterase binding. The pyrazine-thiomorpholin system in the target compound could offer similar advantages.
Comparative Data Table
Biological Activity
N-(2,5-diethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3S2 |
| Molecular Weight | 406.52 g/mol |
| CAS Number | 1030116-80-3 |
| LogP | 2.45 |
| Polar Surface Area | 59.205 Ų |
The biological activity of N-(2,5-diethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or pathways involved in disease processes.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to cancer progression, particularly those involved in cell signaling pathways.
- Antimicrobial Activity : Some studies indicate that it possesses antimicrobial properties, potentially effective against certain bacterial strains.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that N-(2,5-diethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM, indicating moderate potency against these cell lines.
In Vivo Studies
Research involving animal models has also been conducted:
- Model Used : Xenograft models for tumor growth assessment.
- Results : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the activation of the intrinsic pathway.
- The study reported enhanced efficacy when used in combination with existing chemotherapeutic agents.
-
Case Study on Antimicrobial Properties :
- A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
